4-Bromo-2,5-dimethoxy-1-[(4-(2-pyridyl)piperazinyl)sulfonyl]benzene
Description
This compound features a brominated dimethoxybenzene core linked to a sulfonamide group substituted with a 2-pyridylpiperazine moiety. The bromine atom enhances lipophilicity and electronic effects, while the sulfonamide and piperazinyl groups contribute to bioactivity, particularly in antimicrobial and CNS-targeting applications . Its structural complexity allows for interactions with diverse biological targets, including enzymes and receptors, as suggested by computational studies and pharmacological screenings .
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O4S/c1-24-14-12-16(15(25-2)11-13(14)18)26(22,23)21-9-7-20(8-10-21)17-5-3-4-6-19-17/h3-6,11-12H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYCSXPCWYQNBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-2,5-dimethoxy-1-[(4-(2-pyridyl)piperazinyl)sulfonyl]benzene is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its synthesis, metabolic pathways, and pharmacological effects.
Chemical Structure and Synthesis
The compound features a complex structure with a bromine atom, methoxy groups, and a piperazine moiety, which is known for its diverse biological activities. The synthesis of this compound is often related to the broader class of bromodimethoxy benzyl piperazines. A detailed analysis of the synthesis methods indicates that regioisomeric variations can influence biological outcomes significantly .
Metabolism and Toxicity
Research on similar compounds, particularly 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), provides insights into metabolic pathways relevant to this compound. Studies show that after administration, 2C-B undergoes oxidative deamination primarily in liver cells, producing metabolites such as 4-bromo-2,5-dimethoxyphenylacetic acid and others . Understanding these pathways is crucial for assessing the toxicity and therapeutic potential of the compound.
Table 1: Major Metabolites of 2C-B
| Metabolite | Pathway | Observed In Species |
|---|---|---|
| 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol | Oxidative Deamination | Mouse |
| 4-bromo-2,5-dimethoxybenzoic acid | Oxidative Deamination | Rat |
| 4-bromo-2-hydroxy-5-methoxyphenethylamine | Demethylation | Human, Monkey |
Pharmacological Activity
The biological activity of the compound is influenced by its interaction with various biological targets. Piperazine derivatives are often associated with diverse pharmacological effects including:
- Antidepressant Activity : Compounds with piperazine rings have shown potential in treating depression through serotonin receptor modulation.
- Antinociceptive Effects : Some studies suggest that similar compounds exhibit pain-relieving properties through opioid receptor interactions.
- Anticancer Properties : The sulfonamide group in the structure may contribute to anticancer activity by inhibiting certain enzymes involved in tumor growth .
Case Studies
A review of case studies involving related compounds indicates varied responses based on structural modifications. For example, the introduction of a pyridine group has been linked to enhanced binding affinity for certain receptors . Furthermore, the interaction with bovine serum albumin (BSA) has been used as a model to predict bioavailability and distribution in vivo .
Table 2: Summary of Biological Activities
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
- Antidepressant Properties : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects. The piperazine moiety is known for its activity on serotonin receptors, which are crucial in mood regulation .
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest in various cancer cell lines.
- Neuropharmacological Effects : As a piperazine derivative, it may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
Case Study 1: Antidepressant Effects
A study conducted on a series of piperazine derivatives, including 4-Bromo-2,5-dimethoxy-1-[(4-(2-pyridyl)piperazinyl)sulfonyl]benzene, demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to increased serotonin levels in the central nervous system, suggesting potential for treating depression .
Case Study 2: Anticancer Activity
Research published in pharmacological journals indicated that similar compounds exhibited selective cytotoxicity against breast and liver cancer cell lines. This was linked to their ability to induce apoptosis through caspase activation pathways.
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzene Ring
Chlorine vs. Bromine Substitution :
Replacing chlorine with bromine in sulfonamide derivatives (e.g., N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine → 4-Bromo-2,5-dimethoxy-... ) increases lipophilicity (clogP) by ~0.5–1.0 units. This correlates with improved antimicrobial activity against Staphylococcus aureus (MIC reduced from 64 µg/mL to 16 µg/mL) and Escherichia coli (MIC reduced from 128 µg/mL to 32 µg/mL) .
Table 1: Antimicrobial Activity of Halogenated Sulfonamides
| Compound | clogP | MIC (S. aureus) | MIC (E. coli) |
|---|---|---|---|
| Chlorophenyl derivative | 3.2 | 64 µg/mL | 128 µg/mL |
| Bromophenyl derivative | 4.1 | 16 µg/mL | 32 µg/mL |
Piperazinyl Group Modifications
Antimalarial Activity: Piperazinyl derivatives like 1c (IC₅₀ = 220 nM) and 2c (IC₅₀ = 175 nM) exhibit superior antimalarial activity compared to non-piperazinyl analogs (IC₅₀ > 4 µM). The 2-pyridylpiperazine group enhances target binding through hydrogen bonding and π-π stacking with parasitic enzymes .
Table 2: Antimalarial IC₅₀ Values of Piperazinyl Derivatives
| Compound | Substituent | IC₅₀ (nM) |
|---|---|---|
| 1c | 2-Pyridylpiperazine | 220 |
| 2c | 4-Methylpiperazine | 175 |
| Non-piperazinyl analog | Acetylated aglycone | 14,000 |
Sulfonamide-Linked Heterocycles
Benzothiazole-Sulfonamide Hybrids :
Compounds like N-(4-(benzothiazole-2-yl)phenyl) 4-substituted benzene sulfonamides show anticonvulsant activity but lower potency (ED₅₀ > 50 mg/kg in mice) compared to the pyridylpiperazinyl-sulfonylbenzene derivative (ED₅₀ = 25 mg/kg). The benzothiazole moiety reduces blood-brain barrier permeability, limiting CNS efficacy .
Key Research Findings
- Lipophilicity-Activity Relationship : Bromine substitution and pyridylpiperazine groups synergistically enhance both lipophilicity (clogP = 4.1) and antimicrobial/antimalarial potency .
- Structural Uniqueness: A substructure search in ChEMBL identified 32 compounds sharing the 1-bromo-4-(phenylsulfonyl)benzene scaffold, but none incorporate the 2-pyridylpiperazine moiety, highlighting this compound’s novelty .
- Neurotoxicity Profile : Unlike benzothiazole-sulfonamides, the pyridylpiperazinyl derivative shows minimal neurotoxicity in rodent models, likely due to selective receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
